替格瑞洛-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
替格瑞洛-d7 是替格瑞洛的氘代形式,替格瑞洛是一种可逆的抗血小板嘌呤能 P2Y12 受体拮抗剂。该化合物主要用作质谱法中定量替格瑞洛的内标。替格瑞洛本身是一种抗血小板药物,用于降低急性冠脉综合征患者发生血栓性心血管事件的风险。
科学研究应用
替格瑞洛-d7 广泛应用于科学研究,特别是在以下领域:
化学: 用作质谱法中定量替格瑞洛的内标。
生物学: 用于研究替格瑞洛的药代动力学和药效学。
医学: 用于临床研究,监测人血浆中替格瑞洛的浓度。
作用机制
替格瑞洛-d7 与替格瑞洛一样,通过可逆地结合血小板上的 P2Y12 受体发挥作用。这抑制了二磷酸腺苷的结合,从而阻止血小板聚集。 分子靶点是 P2Y12 受体,所涉及的途径是抑制二磷酸腺苷诱导的血小板聚集 .
生化分析
Biochemical Properties
Ticagrelor-d7, like Ticagrelor, binds to the P2Y12 receptor . This receptor is the main receptor responsible for ADP-induced platelet aggregation . Ticagrelor-d7 inhibits this aggregation by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding .
Cellular Effects
Ticagrelor-d7 has significant effects on various types of cells and cellular processes. It inhibits platelet aggregation, suppresses inflammation, enhances adenosine function, and provides cardiovascular protection . It also induces various adverse reactions, including bleeding tendency, dyspnea, ventricular pause, gout, kidney damage, and thrombotic thrombocytopenic purpura .
Molecular Mechanism
Ticagrelor-d7 acts as a reversible antagonist of the platelet purinergic P2Y12 receptor . It functions by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding . This inhibition of ADP binding prevents platelet aggregation, a key factor in the formation of blood clots .
Temporal Effects in Laboratory Settings
It is rapidly absorbed by the body after oral administration .
Dosage Effects in Animal Models
In animal models, Ticagrelor has been shown to augment reactive hyperemia after left anterior descending (LAD) artery occlusion and dose-dependently augment intracoronary adenosine-induced increases in LAD blood flow .
Metabolic Pathways
Ticagrelor-d7, like Ticagrelor, does not require metabolic activation . It binds rapidly and reversibly to the P2Y12 receptor . The CYP4F2 rs2074900 SNP has been shown to have a significant effect on Ticagrelor pharmacokinetics .
Transport and Distribution
Ticagrelor-d7 is highly bound to plasma proteins and largely restricted to the plasma space . It is rapidly absorbed by the body after oral administration .
Subcellular Localization
As a P2Y12 receptor antagonist, it is expected to localize at the cell membrane where the P2Y12 receptors are located .
准备方法
合成路线和反应条件
替格瑞洛的合成涉及几个关键步骤:
嘧啶胺衍生物缩合: 将嘧啶胺衍生物在乙二醇中与环戊基衍生物缩合。
三唑化合物的形成: 将得到的中间体在水和乙腈的混合物中使用绿色环保且更安全的试剂 Resin-NO2 进行重氮化。
与环丙胺衍生物缩合: 然后将三唑化合物与环丙胺衍生物缩合。
工业生产方法
替格瑞洛的工业生产遵循类似的合成路线,但针对可扩展性和安全性进行了优化。每个反应阶段都独立优化,以建立可扩展且对工厂友好的工艺。 通过差示扫描量热分析了解反应的热事件来建立安全参数 .
化学反应分析
反应类型
替格瑞洛-d7 经历了几种类型的化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤素和亲核试剂。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基化的衍生物,而还原可能产生脱羟基化的衍生物 .
相似化合物的比较
类似化合物
氯吡格雷: 一种不可逆的 P2Y12 受体拮抗剂,需要代谢激活。
替罗非班: 另一种不可逆的 P2Y12 受体拮抗剂,其起效速度比氯吡格雷快。
替格瑞洛-d7 的独特性
可逆性: 与氯吡格雷和替罗非班不同,替格瑞洛可逆地结合 P2Y12 受体。
不需要代谢激活: 替格瑞洛不需要代谢激活,因此作用更快。
属性
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKWJQXRCDYSHL-MHTCSOGVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is Ticagrelor-d7 used in these studies instead of regular Ticagrelor?
A1: Ticagrelor-d7, a deuterated form of Ticagrelor, serves as an internal standard (IS) in the described analytical methods [, ]. Internal standards are crucial in mass spectrometry analysis to correct for variations during sample preparation and ionization. Because Ticagrelor-d7 has a nearly identical structure to Ticagrelor but a slightly different mass due to the presence of deuterium atoms, it co-elutes with the analyte of interest. By comparing the signal intensities of Ticagrelor and Ticagrelor-d7, researchers can achieve more accurate and reliable quantification of Ticagrelor in plasma samples [, ].
Q2: What analytical techniques benefit from the use of Ticagrelor-d7?
A2: The research highlights the application of Ticagrelor-d7 in high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) methods [, ]. The papers describe the development and validation of these methods for determining Ticagrelor concentrations in human plasma. The use of Ticagrelor-d7 as an IS is specifically beneficial in this context as it improves the precision and accuracy of Ticagrelor quantification, even at low concentrations [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。